molecular formula C9H5BrClNS B1507717 4-(3-Bromophenyl)-2-chlorothiazole CAS No. 1188037-87-7

4-(3-Bromophenyl)-2-chlorothiazole

Cat. No.: B1507717
CAS No.: 1188037-87-7
M. Wt: 274.57 g/mol
InChI Key: FGCHXDIQMZWJGA-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2-chlorothiazole is a heterocyclic organic compound characterized by the presence of a bromophenyl group attached to a thiazole ring substituted with a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-2-chlorothiazole typically involves the reaction of 3-bromophenylacetic acid with thionyl chloride to form the corresponding thiazole derivative. The reaction is carried out under controlled conditions, often requiring heating and the use of a suitable solvent such as dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromophenyl)-2-chlorothiazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.

  • Substitution: Substitution reactions at the bromophenyl or chlorothiazole positions can yield a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the thiazole ring.

  • Reduction Products: Reduced thiazole derivatives.

  • Substitution Products: Various substituted thiazole and bromophenyl derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-2-chlorothiazole has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-Bromophenyl)-2-chlorothiazole exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Action: Interaction with bacterial cell membranes.

  • Anticancer Action: Inhibition of enzymes or pathways involved in cancer cell growth.

Comparison with Similar Compounds

  • 2-Chlorothiazole: A thiazole derivative without the bromophenyl group.

  • 4-Bromophenylacetic acid: A bromophenyl derivative without the thiazole ring.

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Properties

IUPAC Name

4-(3-bromophenyl)-2-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNS/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCHXDIQMZWJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734496
Record name 4-(3-Bromophenyl)-2-chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188037-87-7
Record name 4-(3-Bromophenyl)-2-chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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